molecular formula C22H44NO6PS2 B124893 rac-12-bis(Heptanoylthio)glycerophosphocholine CAS No. 210584-04-6

rac-12-bis(Heptanoylthio)glycerophosphocholine

Cat. No.: B124893
CAS No.: 210584-04-6
M. Wt: 513.7 g/mol
InChI Key: LFFIJRJGKBSELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-12-bis(Heptanoylthio)glycerophosphocholine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of heptanoylsulfanyl groups and a trimethylazaniumyl ethyl phosphate moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-12-bis(Heptanoylthio)glycerophosphocholine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include esterification, phosphorylation, and sulfanyl group introduction. Reaction conditions such as temperature, pH, and the use of catalysts play a crucial role in optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high efficiency in producing the compound. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

rac-12-bis(Heptanoylthio)glycerophosphocholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the heptanoylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as solvent choice, temperature, and reaction time are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

rac-12-bis(Heptanoylthio)glycerophosphocholine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an additive in industrial processes.

Mechanism of Action

The mechanism of action of rac-12-bis(Heptanoylthio)glycerophosphocholine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis(heptanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl sulfate
  • 2,3-Bis(heptanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl chloride

Uniqueness

Compared to similar compounds, rac-12-bis(Heptanoylthio)glycerophosphocholine exhibits unique chemical properties due to the presence of the phosphate group. This functional group imparts distinct reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

2,3-bis(heptanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44NO6PS2/c1-6-8-10-12-14-21(24)31-19-20(32-22(25)15-13-11-9-7-2)18-29-30(26,27)28-17-16-23(3,4)5/h20H,6-19H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFIJRJGKBSELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)SCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44NO6PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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